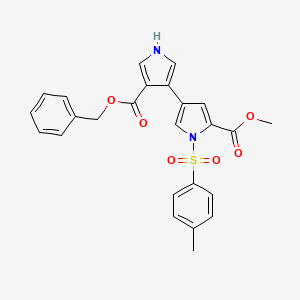
(3,3'-bi-1H-Pyrrole)-4,5'-dicarboxylic acid, 1'-((4-methylphenyl)sulfonyl)-, 5'-methyl 4-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester involves several steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Bi-pyrrole Formation: The next step is the coupling of two pyrrole rings to form the bi-pyrrole structure. This can be achieved through oxidative coupling using reagents such as ferric chloride.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol and benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the ester groups, converting them to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole rings.
Reduction: Alcohols or amines derived from the reduction of the sulfonyl or ester groups.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study the interactions of pyrrole-based molecules with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug discovery.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester involves its interaction with specific molecular targets. The pyrrole rings can interact with aromatic residues in proteins, while the sulfonyl and ester groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid: Lacks the sulfonyl and ester groups, making it less versatile in terms of chemical reactivity.
1’-((4-methylphenyl)sulfonyl)-3,3’-bi-1H-Pyrrole:
5’-methyl 4-(phenylmethyl) ester of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid: Lacks the sulfonyl group, reducing its ability to form hydrogen bonds.
Uniqueness
The uniqueness of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester lies in its combination of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
106674-01-5 |
|---|---|
分子式 |
C25H22N2O6S |
分子量 |
478.5 g/mol |
IUPAC名 |
methyl 1-(4-methylphenyl)sulfonyl-4-(4-phenylmethoxycarbonyl-1H-pyrrol-3-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H22N2O6S/c1-17-8-10-20(11-9-17)34(30,31)27-15-19(12-23(27)25(29)32-2)21-13-26-14-22(21)24(28)33-16-18-6-4-3-5-7-18/h3-15,26H,16H2,1-2H3 |
InChIキー |
QKVKUVRBAUWJGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C3=CNC=C3C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



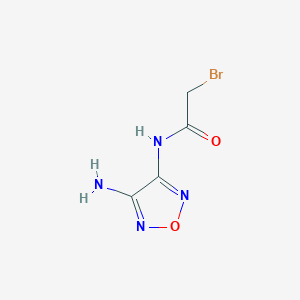
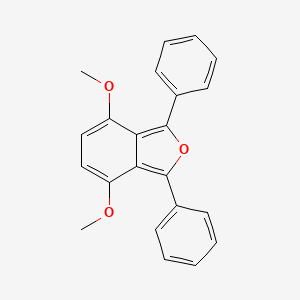
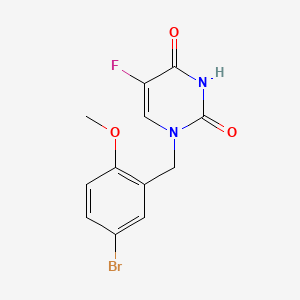
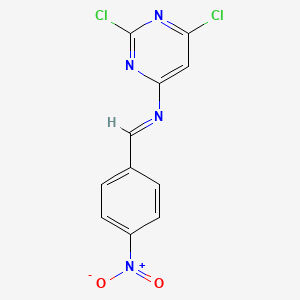
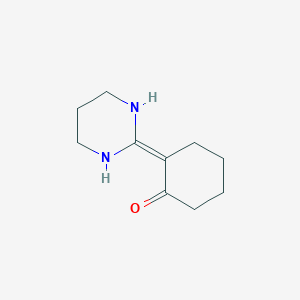
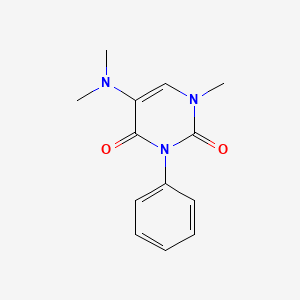
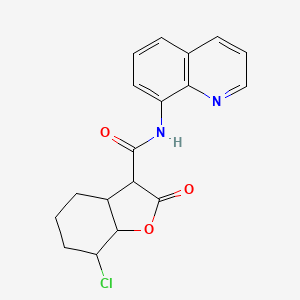
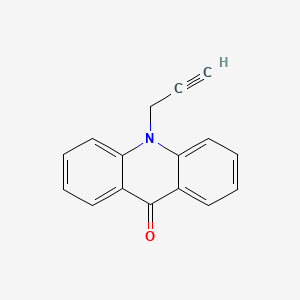
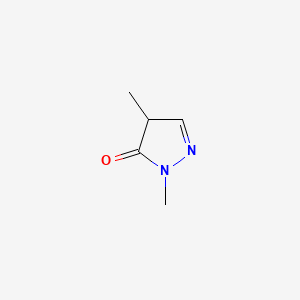
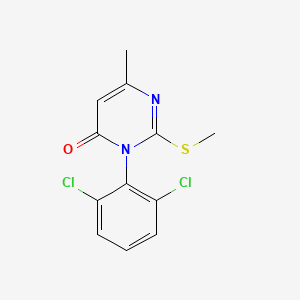
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
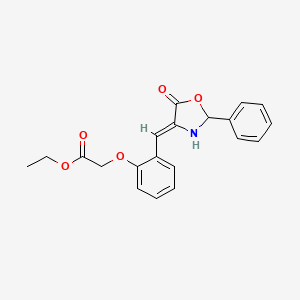
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
